H-Asp(otbu)-NH2 hcl
Overview
Description
Tert-butyl L-alpha-asparaginate is an organic compound derived from L-asparagine, an amino acid It is characterized by the presence of a tert-butyl ester group attached to the alpha carbon of the asparagine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp(otbu)-NH2 hcl typically involves the esterification of L-asparagine with tert-butyl alcohol. The reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds under mild conditions. The general reaction scheme is as follows:
L-asparagine+tert-butyl alcohol→tert-butyl L-alpha-asparaginate+water
Industrial Production Methods
Industrial production of this compound follows similar principles but is optimized for higher yields and purity. This often involves the use of advanced purification techniques, such as crystallization and chromatography, to isolate the desired product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl L-alpha-asparaginate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-asparagine and tert-butyl alcohol.
Transesterification: The ester group can be exchanged with another alcohol under acidic or basic conditions.
Oxidation and Reduction: The amino and carboxyl groups can participate in redox reactions, although these are less common for this compound.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Transesterification: Requires an alcohol and an acid or base catalyst.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Hydrolysis: L-asparagine and tert-butyl alcohol.
Transesterification: A new ester and the corresponding alcohol.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Tert-butyl L-alpha-asparaginate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, due to its structural similarity to L-asparagine.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of H-Asp(otbu)-NH2 hcl is primarily related to its interaction with enzymes and other proteins. The compound can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways. For example, it may inhibit the activity of asparaginase, an enzyme that catalyzes the hydrolysis of asparagine to aspartate and ammonia.
Comparison with Similar Compounds
Similar Compounds
L-asparagine: The parent amino acid from which H-Asp(otbu)-NH2 hcl is derived.
L-asparagine methyl ester: Another ester derivative of L-asparagine.
L-asparagine ethyl ester: Similar to this compound but with an ethyl ester group.
Uniqueness
Tert-butyl L-alpha-asparaginate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with enzymes. This makes it a valuable tool in studying enzyme mechanisms and developing new therapeutic agents.
Properties
IUPAC Name |
tert-butyl (3S)-3,4-diamino-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-6(11)4-5(9)7(10)12/h5H,4,9H2,1-3H3,(H2,10,12)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLAXUQCLAYCPA-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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